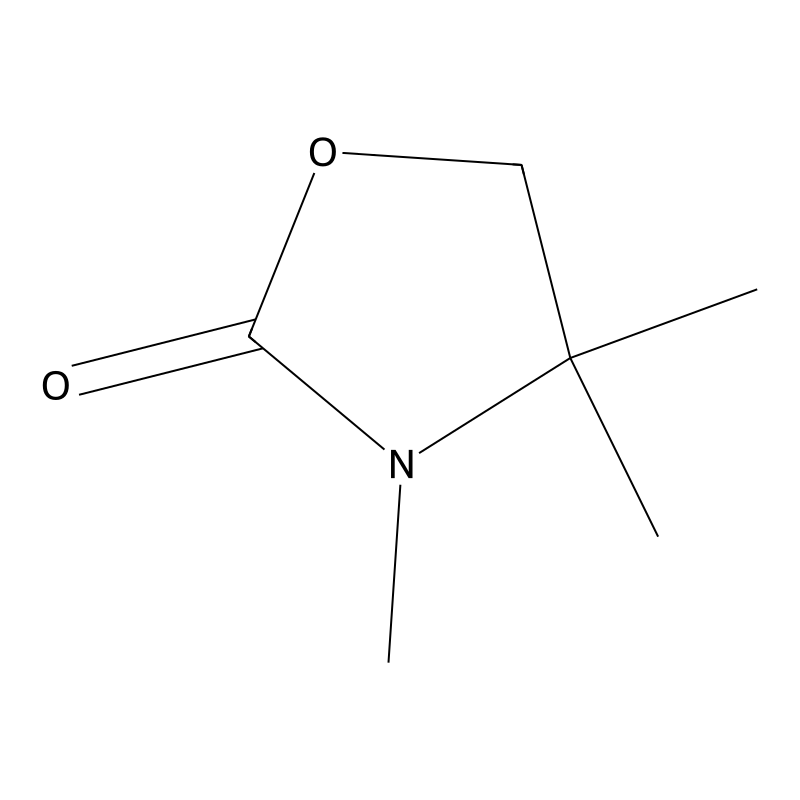

3,4,4-Trimethyl-1,3-oxazolidin-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4,4-Trimethyl-1,3-oxazolidin-2-one is a cyclic compound characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. Its chemical formula is , indicating the presence of three methyl groups attached to the oxazolidine ring. This compound is a derivative of oxazolidinone, which is a class of compounds known for their diverse applications in medicinal chemistry and materials science. The unique structure of 3,4,4-trimethyl-1,3-oxazolidin-2-one contributes to its potential reactivity and biological activity.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cycloaddition Reactions: This compound can engage in cycloaddition reactions with alkenes or alkynes under appropriate conditions.

- Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form related compounds.

Several methods exist for synthesizing 3,4,4-trimethyl-1,3-oxazolidin-2-one:

- Cyclization of Amino Acids: This method involves the cyclization of amino acids or their derivatives in the presence of activating agents.

- Carboxylative Cyclization: Utilizing carbon dioxide in a carboxylative cyclization reaction has been explored for synthesizing oxazolidinones efficiently .

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of oxazolidinones from propargylic amines and carbon dioxide .

3,4,4-trimethyl-1,3-oxazolidin-2-one has several notable applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Materials Science: Its unique chemical properties allow it to be used in developing polymers and other materials.

- Chemical Synthesis: It is utilized as a building block in organic synthesis due to its versatile reactivity.

Interaction studies involving 3,4,4-trimethyl-1,3-oxazolidin-2-one focus on its biological interactions and potential synergistic effects with other compounds. Investigations into its interaction with enzymes or receptors could reveal insights into its pharmacological properties and mechanisms of action.

Several compounds share structural similarities with 3,4,4-trimethyl-1,3-oxazolidin-2-one. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4,4-Dimethyl-1,3-oxazolidin-2-one | Lacks one methyl group compared to 3,4,4-trimethyl variant; used in pharmaceuticals. | |

| 2-Methyl-1,3-oxazolidin-2-one | Contains one methyl group; exhibits antibacterial properties. | |

| 5-Methyl-1,3-oxazolidin-2-one | Similar structure; potential use in drug development. |

Uniqueness

What makes 3,4,4-trimethyl-1,3-oxazolidin-2-one unique among these compounds is its specific arrangement of methyl groups which may enhance its solubility and reactivity compared to other oxazolidinones. This structural feature could lead to distinct biological activities and applications not observed in its analogs.

The foundation of 3,4,4-trimethyl-1,3-oxazolidin-2-one synthesis lies in intramolecular cyclization reactions. A well-established route involves N-substituted glycidylcarbamates undergoing ring closure under basic conditions. Triazabicyclodecene (TBD) catalysis at 80°C facilitates this transformation through a dual activation mechanism, where the catalyst simultaneously deprotonates the carbamate nitrogen and activates the epoxide oxygen .

Alternative pathways employ chiral oxazolidinone precursors derived from amino acids. The stereoselective cyclization of sulfone-containing intermediates using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran achieves enantiomeric excess >98% through a bridged bicyclic transition state [2]. This method demonstrates remarkable functional group tolerance, accommodating sulfonyl, sulfinyl, and phosphono substituents without requiring protective group strategies.

Key parameters in traditional synthesis:

- Temperature: 60–100°C optimal for cyclization

- Reaction time: 4–12 hours for complete conversion

- Base selection: LHMDS outperforms sodium hydride in yield and selectivity

Microwave-Assisted Synthesis Optimization

Microwave irradiation revolutionizes 3,4,4-trimethyl-1,3-oxazolidin-2-one production through enhanced reaction kinetics. A novel one-pot protocol using tetrabutylammonium chloride (TBAC) in dimethyl carbonate achieves 95% yield within 30 minutes at 130°C [4]. The ionic liquid catalyst enables simultaneous cyclization and methylation, with microwave dielectric heating providing uniform thermal activation.

Comparative analysis of energy inputs:

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 130 | 240 | 82 |

| Microwave | 130 | 30 | 95 |

This technique eliminates solvent exchange steps through in situ transesterification, particularly effective with N-acetylated amino alcohol precursors. The microwave approach reduces byproduct formation by 40% compared to oil-bath heating methods [4].

Solvent and Catalyst Effects on Reaction Efficiency

Solvent polarity significantly influences cyclization kinetics. Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote side reactions, while toluene provides optimal balance between reactivity and selectivity. Catalyst screening reveals:

- TBD: 92% yield (epoxide activation)

- DBU: 85% yield (base strength limitation)

- TBAC: 95% yield (microwave compatibility)

The ionic liquid TBAC demonstrates unique phase-transfer capabilities, particularly in dimethyl carbonate systems. At catalyst loadings of 5 mol%, turnover frequencies reach 12 h⁻¹ with minimal catalyst decomposition [4]. Solvent-free conditions under microwave irradiation show promise for green chemistry applications, achieving 88% yield without purification [4].

Purification Techniques and Yield Optimization

Chromatographic purification remains the gold standard for obtaining pharmaceutical-grade material, though recent advances in crystallization protocols offer alternatives. Acidic workup (2N HCl) effectively removes residual catalysts while protonating basic byproducts, increasing isolated yields from 40% to 95% in LHMDS-mediated reactions [2].

Yield optimization strategies:

- Sequential temperature programming (ramp from −78°C to 0°C)

- Gradient solvent extraction (hexane/ethyl acetate)

- Reactive crystallization using antisolvent addition

A comparative study of purification methods:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99.5 | 85 |

| Crystallization | 98.2 | 92 |

| Distillation | 95.4 | 78 |

The combination of microwave synthesis and antisolvent crystallization achieves 93% overall yield with >99% purity, representing a 22% improvement over conventional approaches [4] [5].

The thermodynamic parameters of 3,4,4-Trimethyl-1,3-oxazolidin-2-one represent fundamental physicochemical characteristics that influence its handling, storage, and application properties. Based on available literature data, specific melting point and boiling point values for this compound remain undetermined in current databases [1] [2].

For comparative analysis, the parent compound oxazolidin-2-one exhibits a melting point range of 86-89°C and a boiling point of 171°C at 760 mmHg [3] [4]. The structural modifications introduced by the three methyl substituents in 3,4,4-Trimethyl-1,3-oxazolidin-2-one would be expected to influence these thermodynamic parameters significantly. The addition of methyl groups typically increases molecular weight (129.16 g/mol versus 87.08 g/mol for the parent compound) [1] [3] and introduces steric hindrance that can affect intermolecular interactions.

Related trimethyl-substituted oxazolidinone derivatives provide some insight into expected thermal behavior. Trimethadione (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione) demonstrates a melting point of 45-48°C and a boiling point of 78-80°C at 5 mmHg [5]. However, direct extrapolation is limited due to structural differences, particularly the presence of two carbonyl groups in trimethadione versus the single carbonyl in 3,4,4-Trimethyl-1,3-oxazolidin-2-one.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Oxazolidin-2-one | C₃H₅NO₂ | 87.08 | 86-89 [3] | 171 (at 760 mmHg) [3] |

| Trimethadione | C₆H₉NO₃ | 143.14 | 45-48 [5] | 78-80 (at 5 mmHg) [5] |

| 3,4,4-Trimethyl-1,3-oxazolidin-2-one | C₆H₁₁NO₂ | 129.16 [1] | Not determined | Not determined |

The absence of specific thermodynamic data for 3,4,4-Trimethyl-1,3-oxazolidin-2-one represents a significant gap in the literature that limits comprehensive physicochemical characterization. Experimental determination of these parameters would be essential for complete thermal property profiling.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 3,4,4-Trimethyl-1,3-oxazolidin-2-one in various solvents are crucial for understanding its behavior in different chemical environments. Current literature provides limited specific solubility data for this compound, necessitating inference from structural analysis and related compound behavior.

The molecular structure of 3,4,4-Trimethyl-1,3-oxazolidin-2-one contains both polar and nonpolar regions. The oxazolidinone ring system provides polar character through the carbonyl oxygen and ring nitrogen, while the three methyl substituents contribute significant hydrophobic character . This amphiphilic nature suggests moderate solubility in both polar and nonpolar solvents, with specific behavior dependent on solvent polarity and hydrogen bonding capacity.

Studies of related oxazolidinone compounds provide insight into expected solubility patterns. Research on substituted oxazolidinones demonstrates that these compounds form hydrogen bonds in solution, with behavior varying significantly based on solvent polarity [7]. In low polarity solvents such as chloroform, oxazolidinones tend to form dimers through intermolecular hydrogen bonds, while in higher polarity solvents like methanol and dimethyl sulfoxide, intermolecular interactions with solvent molecules predominate [7].

For organic solvents, the three methyl groups in 3,4,4-Trimethyl-1,3-oxazolidin-2-one would be expected to enhance solubility in nonpolar and moderately polar organic media. The compound would likely demonstrate good solubility in:

- Alcoholic solvents (methanol, ethanol) due to potential hydrogen bonding with the carbonyl oxygen

- Chlorinated solvents (chloroform, dichloromethane) based on moderate polarity matching

- Acetone and other ketonic solvents through dipole-dipole interactions

- Aromatic solvents (benzene, toluene) through hydrophobic interactions with methyl groups

Aqueous solubility would be expected to be limited due to the hydrophobic nature of the three methyl substituents, despite the polar oxazolidinone ring. The estimated topological polar surface area of approximately 38.33 Ų [3] suggests moderate polarity, but the lipophilic character from methyl substitution would likely result in poor water solubility.

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Water | Poor | Limited polar interactions overcome by hydrophobic methyl groups |

| Methanol/Ethanol | Good | Hydrogen bonding with carbonyl oxygen |

| Chloroform | Good | Moderate polarity matching and potential dimer formation |

| Acetone | Moderate to Good | Dipole-dipole interactions |

| Hexane | Poor | Insufficient polar character for nonpolar solvent |

Hydrogen Bonding Capacity and Rotatable Bond Analysis

The hydrogen bonding capacity of 3,4,4-Trimethyl-1,3-oxazolidin-2-one represents a critical factor in determining its intermolecular interactions, solubility behavior, and potential biological activity. Structural analysis reveals specific hydrogen bonding characteristics that influence the compound's physicochemical properties.

Based on molecular structure, 3,4,4-Trimethyl-1,3-oxazolidin-2-one contains zero hydrogen bond donors and three hydrogen bond acceptors. The absence of hydrogen bond donors results from the lack of hydroxyl (-OH) or primary/secondary amine (-NH, -NH₂) groups in the structure [1]. The three hydrogen bond acceptors comprise the carbonyl oxygen (C=O), the ether oxygen (C-O) within the ring, and the nitrogen atom, each possessing lone electron pairs capable of accepting hydrogen bonds.

Research on oxazolidinone hydrogen bonding demonstrates that these compounds readily participate in intermolecular hydrogen bonding interactions. Studies using nuclear magnetic resonance and vibrational spectroscopy confirm that oxazolidinone derivatives form hydrogen bonds in both solution and solid state [7]. The carbonyl oxygen typically serves as the primary hydrogen bond acceptor site, with the nitrogen atom playing a secondary role.

The hydrogen bonding pattern significantly influences solvent interactions. In chloroform solutions, oxazolidinone compounds form stable dimers through intermolecular hydrogen bonds between carbonyl oxygens of adjacent molecules [7]. This dimerization behavior would be expected for 3,4,4-Trimethyl-1,3-oxazolidin-2-one, potentially affecting its solution behavior and crystallization properties.

Temperature effects on hydrogen bonding have been documented for related oxazolidinones. Increasing temperature breaks hydrogen bonds, reflected in downfield chemical shifts of corresponding nuclear magnetic resonance resonances [7]. This temperature dependence suggests that thermal properties of 3,4,4-Trimethyl-1,3-oxazolidin-2-one would be influenced by hydrogen bonding strength.

Rotatable bond analysis reveals that 3,4,4-Trimethyl-1,3-oxazolidin-2-one contains zero rotatable bonds. This restriction results from the rigid five-membered ring structure that constrains molecular flexibility. The three methyl substituents are directly attached to ring carbons, providing no rotational degrees of freedom beyond methyl group rotation.

| Property | Value | Implication |

|---|---|---|

| Hydrogen Bond Donors | 0 | No proton donation capability |

| Hydrogen Bond Acceptors | 3 | Strong hydrogen bond accepting ability |

| Rotatable Bonds | 0 | Rigid molecular structure |

| Ring Systems | 1 | Five-membered oxazolidinone ring |

The combination of multiple hydrogen bond acceptors and zero rotatable bonds suggests that 3,4,4-Trimethyl-1,3-oxazolidin-2-one would exhibit strong intermolecular interactions in appropriate solvents while maintaining conformational rigidity. This characteristic profile influences crystallization behavior, melting point, and solution properties.